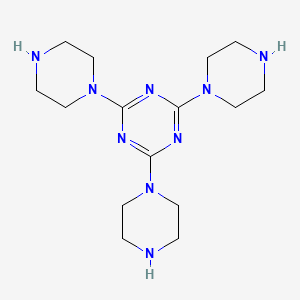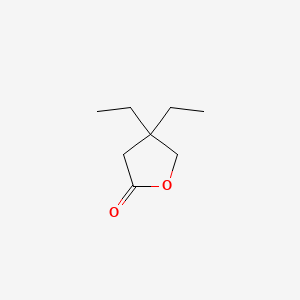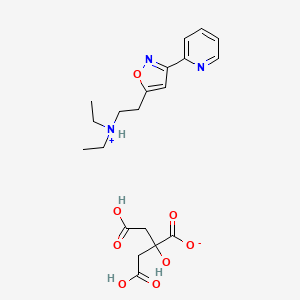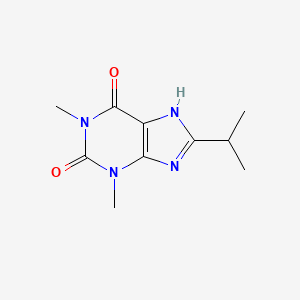
8-Isopropyltheophylline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Isopropyltheophylline is a derivative of theophylline, a well-known xanthine compound. It has the molecular formula C10H14N4O2 and a molecular weight of 222.2438 g/mol . This compound is characterized by the presence of an isopropyl group attached to the eighth position of the theophylline molecule, which significantly influences its chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyltheophylline typically involves the alkylation of theophylline. One common method is the reaction of theophylline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 8-Isopropyltheophylline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and bases like sodium hydride (NaH) are often employed.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted theophylline compounds .
科学研究应用
8-Isopropyltheophylline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkyl substitution on theophylline derivatives.
Biology: It serves as a tool to investigate the biological activities of xanthine derivatives, including their effects on enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, particularly in respiratory diseases due to its bronchodilator properties.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 8-Isopropyltheophylline is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor , leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the bronchial airways. Additionally, it blocks adenosine receptors , which contributes to its stimulant effects on the central nervous system .
相似化合物的比较
Theophylline: The parent compound, widely used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant properties.
8-Chlorotheophylline: A derivative with similar pharmacological effects but different chemical properties.
Uniqueness: 8-Isopropyltheophylline is unique due to the presence of the isopropyl group, which alters its pharmacokinetic and pharmacodynamic profile compared to other theophylline derivatives. This modification can lead to differences in absorption, distribution, metabolism, and excretion, making it a valuable compound for specific research and therapeutic applications .
属性
CAS 编号 |
2850-40-0 |
|---|---|
分子式 |
C10H14N4O2 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
1,3-dimethyl-8-propan-2-yl-7H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-5(2)7-11-6-8(12-7)13(3)10(16)14(4)9(6)15/h5H,1-4H3,(H,11,12) |
InChI 键 |
NKNVOKGUNUZJFC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


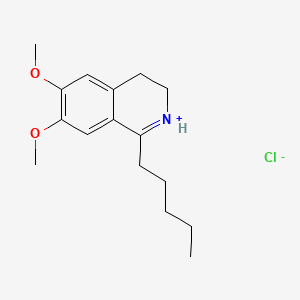
![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)
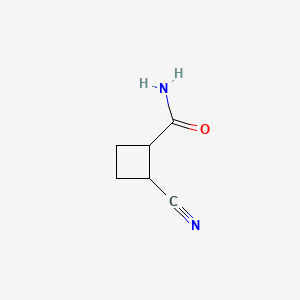
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile](/img/structure/B13734100.png)
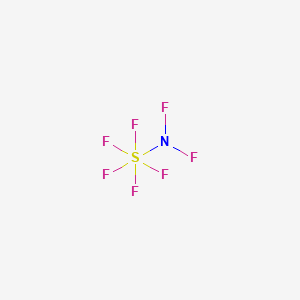
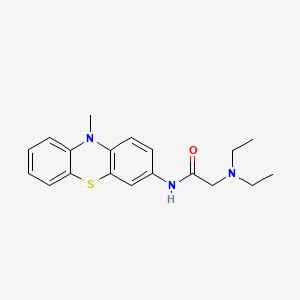
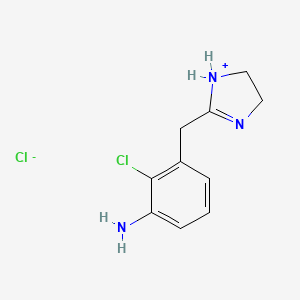
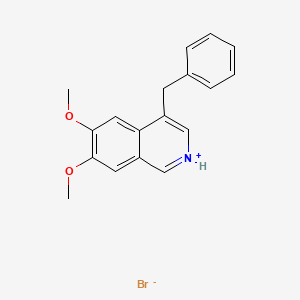

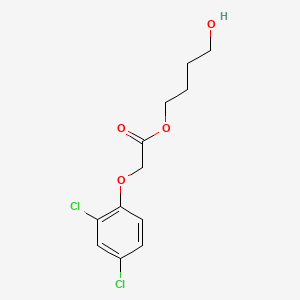
![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
